Plasma Etching Selectivity: Role of CF₂/F Ratio
In the patented plasma etching method, a processing gas containing C₃H₂BrF₃ isomers is used. When the gas includes 3‑bromo‑2,3,3‑trifluoropropene (as one of several possible regioisomers), the CF₂/F emission ratio measured by optical emission spectrometry must be ≥0.33 to achieve an etching selectivity of silicon nitride relative to silicon oxide of at least 2, and preferably ≥10 . If this ratio falls below 0.17, the selectivity is lost and the second etching step cannot discriminate between SiO₂ and Si₃N₄ . The 2‑BTP isomer is cited as particularly effective for improving selectivity, implying that the 3‑bromo isomer contributes differently to the CF₂/F balance and must be individually qualified .
| Evidence Dimension | CF₂/F emission ratio threshold for high Si₃N₄/SiO₂ etching selectivity |
|---|---|
| Target Compound Data | CF₂/F ratio ≥ 0.33 (when C₃H₂BrF₃ gas mixture includes 3‑bromo‑2,3,3‑trifluoropropene) |
| Comparator Or Baseline | CF₂/F ratio < 0.17 results in loss of selective etching capability ; 2‑bromo‑3,3,3‑trifluoropropene explicitly claimed for improved selectivity |
| Quantified Difference | Δ CF₂/F ≥ 0.16 separates high‑selectivity regime from non‑selective regime; isomer composition directly modulates this ratio |
| Conditions | Parallel‑plate plasma etching apparatus, upper electrode 60 MHz, lower electrode 2 MHz, pressure 2.7 Pa, workpiece Si₃N₄ and SiO₂ films on Si |
Why This Matters
For semiconductor process engineers qualifying a C₃H₂BrF₃ etching gas, the identity and purity of the 3‑bromo isomer must be specified because the CF₂/F ratio—and thus the selectivity window—is isomer‑sensitive; substituting an isomer mixture of undefined composition directly risks out‑of‑spec etch profiles and device yield loss.
- [1] Sakurai, T. (2019). Plasma etching method. U.S. Patent No. 10,497,580 B2. https://patents.justia.com/patent/10566208 (accessed 2025-04-25). View Source
